Mono-O-acetylsolanoside
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Overview
Description
Mono-O-acetylsolanoside is a chemical compound with the molecular formula C_27H_43NO_10. It is a glycoside derivative, specifically an acetylated form of solanoside. Glycosides are compounds in which a sugar is bound to a non-carbohydrate moiety, often influencing the biological activity of the molecule. This compound is of interest due to its potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mono-O-acetylsolanoside typically involves the acetylation of solanoside. The process generally includes the following steps:
Starting Material: Solanoside is used as the starting material.
Acetylation Reaction: The hydroxyl group of solanoside is acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Reaction Conditions: The reaction is carried out under mild conditions, typically at room temperature, to avoid decomposition of the product.
Purification: The product is purified using techniques such as column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar principles but is scaled up to accommodate larger quantities. The process involves:
Bulk Acetylation: Large-scale acetylation using industrial reactors.
Catalyst Optimization: Use of optimized catalysts to increase yield and reduce reaction time.
Purification: Industrial purification methods such as crystallization and large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
Mono-O-acetylsolanoside undergoes various chemical reactions, including:
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield solanoside.
Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.
Reduction: Reduction reactions can modify the glycosidic moiety or the acetyl group.
Substitution: The acetyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Hydrolysis: Solanoside.
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Mono-O-acetylsolanoside has several applications in scientific research:
Chemistry: Used as a model compound for studying glycoside reactions and mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the synthesis of other complex molecules and as a precursor in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of Mono-O-acetylsolanoside involves its interaction with specific molecular targets. The acetyl group can influence the compound’s ability to bind to enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways are still under investigation, but it is believed that the compound may interfere with cellular processes such as signal transduction and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Solanoside: The non-acetylated form of Mono-O-acetylsolanoside.
Other Glycosides: Compounds like digitoxin and ouabain, which also have glycosidic structures.
Uniqueness
This compound is unique due to its specific acetylation, which can alter its biological activity and chemical properties compared to solanoside and other glycosides. This modification can enhance its stability, solubility, and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
4420-65-9 |
---|---|
Molecular Formula |
C32H48O9 |
Molecular Weight |
576.7 g/mol |
IUPAC Name |
[(2R,3R,4R,5S,6S)-5-hydroxy-2-[[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-6-methyloxan-3-yl] acetate |
InChI |
InChI=1S/C32H48O9/c1-17-26(35)27(37-5)28(40-18(2)33)29(39-17)41-21-8-11-30(3)20(15-21)6-7-24-23(30)9-12-31(4)22(10-13-32(24,31)36)19-14-25(34)38-16-19/h14,17,20-24,26-29,35-36H,6-13,15-16H2,1-5H3/t17-,20+,21-,22+,23-,24+,26-,27+,28+,29-,30-,31+,32-/m0/s1 |
InChI Key |
UYQMTWMXBKEHJQ-YDBVKHHDSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)OC(=O)C)OC)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)OC(=O)C)OC)O |
Origin of Product |
United States |
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